molecular formula C16H13ClN2O4 B2385386 N-(5-chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide CAS No. 1203139-81-4

N-(5-chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

Cat. No. B2385386
M. Wt: 332.74
InChI Key: DSKQJIZUOOVCDI-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide” is a chemical compound that contains several functional groups, including an amide group (-CONH2), a chloro group (-Cl), a methoxy group (-OCH3), a furan ring, and an isoxazole ring123. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals and agrochemicals1.



Synthesis Analysis

The synthesis of this compound would likely involve the reaction of an appropriate amine with an acyl chloride or an ester to form the amide group. The furan and isoxazole rings could be formed through cyclization reactions23. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an amide group, a chloro group, a methoxy group, a furan ring, and an isoxazole ring123. These functional groups could influence the compound’s reactivity, stability, and physical properties.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group could undergo hydrolysis, the chloro group could participate in substitution reactions, and the furan and isoxazole rings could undergo electrophilic aromatic substitution23. However, without specific experimental data, it’s difficult to predict the exact reactions this compound might undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains123. For example, the presence of the polar amide group could influence its solubility in water, the chloro group could affect its reactivity, and the aromatic rings could influence its stability. However, without specific experimental data, it’s difficult to provide a detailed analysis of its physical and chemical properties.


Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used1. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize potential risks.


Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential pharmaceutical applications1. Additionally, its chemical reactivity could be explored to develop new synthetic methods or reactions23. However, without specific information on its properties or potential applications, it’s difficult to predict specific future directions.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. If you have any specific questions or need further information, feel free to ask!


properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-21-13-5-4-10(17)7-12(13)18-16(20)9-11-8-15(23-19-11)14-3-2-6-22-14/h2-8H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKQJIZUOOVCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

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